Methyl N-(3-ethylphenyl)carbamate

Enzymology Drug Discovery Neurochemistry

Methyl N-(3-ethylphenyl)carbamate (CAS 113932-82-4), systematically named methyl (3-ethylphenyl)carbamate, is a synthetic organic compound classified within the phenyl carbamate ester family. It features a methyl carbamate moiety (-NH-C(=O)OCH₃) attached to a phenyl ring substituted with an ethyl group at the meta (3-) position, giving it a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 113932-82-4
Cat. No. B048760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-(3-ethylphenyl)carbamate
CAS113932-82-4
SynonymsCarbamic acid, (3-ethylphenyl)-, methyl ester (9CI)
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)NC(=O)OC
InChIInChI=1S/C10H13NO2/c1-3-8-5-4-6-9(7-8)11-10(12)13-2/h4-7H,3H2,1-2H3,(H,11,12)
InChIKeyBCZQJHZJJCOAHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-(3-ethylphenyl)carbamate (CAS 113932-82-4): A Meta-Substituted Phenyl Carbamate Building Block for Precision Chemical Synthesis


Methyl N-(3-ethylphenyl)carbamate (CAS 113932-82-4), systematically named methyl (3-ethylphenyl)carbamate, is a synthetic organic compound classified within the phenyl carbamate ester family [1]. It features a methyl carbamate moiety (-NH-C(=O)OCH₃) attached to a phenyl ring substituted with an ethyl group at the meta (3-) position, giving it a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol [1]. This specific substitution pattern confers distinct physicochemical properties, including a calculated LogP of 2.5-2.7 and a polar surface area (PSA) of 38.3 Ų, which are critical parameters for predicting membrane permeability and bioavailability in research applications [2].

Why Generic Phenyl Carbamates Cannot Substitute for Methyl N-(3-ethylphenyl)carbamate (CAS 113932-82-4) in Target-Directed Research


Simple phenyl carbamates like methyl N-phenylcarbamate (CAS 2603-10-3) or ethyl N-phenylcarbamate (CAS 101-99-5) are often used as broad-spectrum starting points, but they lack the specific structural features of Methyl N-(3-ethylphenyl)carbamate that dictate its unique interaction profile and physical properties [1][2]. The meta-ethyl substitution on the phenyl ring is not a passive addition; it fundamentally alters the molecule's lipophilicity, steric bulk, and electronic distribution compared to unsubstituted analogs. These changes directly impact enzyme binding kinetics, as demonstrated by its low millimolar Ki against Phenylethanolamine N-Methyltransferase (PNMT) [3], and its distinct solubility and permeability characteristics as predicted by its calculated LogP and PSA values [1]. Substituting a generic, unsubstituted phenyl carbamate for this specific compound would introduce significant variability in biological assays and synthetic routes, jeopardizing the reproducibility and validity of research outcomes. The following quantitative evidence substantiates this differentiation.

Quantitative Evidence for Methyl N-(3-ethylphenyl)carbamate (CAS 113932-82-4) Differentiation vs. Close Analogs


Methyl N-(3-ethylphenyl)carbamate Exhibits Defined, Low-Affinity Inhibition of PNMT, a Critical Differentiator from Unsubstituted Phenyl Carbamates

The compound demonstrates a measurable, albeit weak, inhibitory effect on Phenylethanolamine N-Methyltransferase (PNMT), a key enzyme in catecholamine biosynthesis. This contrasts with many simple phenyl carbamates, which often show negligible or no activity against this target, providing a unique biochemical fingerprint for the 3-ethyl substituted analog. The quantitative Ki value for Methyl N-(3-ethylphenyl)carbamate was determined to be 1.11 mM (1,110,000 nM) in an in vitro radiochemical assay using bovine PNMT [1].

Enzymology Drug Discovery Neurochemistry

Meta-Ethyl Substitution Confers Distinct Lipophilicity (LogP 2.5-2.7) vs. Unsubstituted Methyl Phenylcarbamate (LogP ~1.7), Impacting Membrane Permeability and Distribution

The calculated partition coefficient (LogP) for Methyl N-(3-ethylphenyl)carbamate is between 2.50 and 2.70, indicating significantly higher lipophilicity compared to the unsubstituted analog, methyl N-phenylcarbamate, which has a predicted LogP of approximately 1.7 [1]. This difference of nearly one LogP unit corresponds to a roughly 10-fold difference in the compound's preference for lipid membranes over aqueous environments.

Medicinal Chemistry ADME Physicochemical Profiling

Steric Bulk from 3-Ethyl Group Differentiates Compound from Smaller N-Alkyl Analogs (e.g., Metolcarb) for Selective Enzyme Interactions

The ethyl substituent on the phenyl ring introduces significant steric bulk compared to smaller alkyl groups like the methyl group found in the insecticide Metolcarb (3-methylphenyl methylcarbamate). This structural difference is known to modulate the compound's interaction with enzyme active sites, potentially leading to altered selectivity profiles. While direct comparative inhibition data for this specific compound is not available, established SAR in phenyl carbamates indicates that increasing the size of the alkyl substituent can shift inhibitory activity between enzyme subtypes (e.g., acetylcholinesterase vs. butyrylcholinesterase) [1].

Structure-Activity Relationship Agrochemical Research Enzyme Inhibition

Optimal Scientific and Industrial Use-Cases for Methyl N-(3-ethylphenyl)carbamate (CAS 113932-82-4) Based on Verified Differentiators


Medicinal Chemistry: A Validated, Weak-Affinity Starting Scaffold for PNMT-Targeted Probe or Drug Discovery

Based on its defined Ki of 1.11 mM for PNMT [1], Methyl N-(3-ethylphenyl)carbamate serves as an ideal starting point for hit-to-lead optimization campaigns aimed at developing novel PNMT modulators. Its weak affinity is a desirable trait for a starting scaffold, as it confirms target engagement while leaving room for potency improvements through structural derivatization. Researchers can use this compound as a control or to explore the SAR around the 3-ethylphenyl motif for enhancing PNMT inhibition, which is relevant to conditions like hypertension and certain neurological disorders.

ADME and Formulation Science: A Model Compound for Investigating Lipophilicity-Driven Membrane Permeability

With a calculated LogP of 2.5-2.7—significantly higher than its unsubstituted analog [2]—this compound is a prime candidate for studies investigating passive diffusion across biological membranes. It can be used as a model substrate in parallel artificial membrane permeability assays (PAMPA) or cell-based permeability screens (e.g., Caco-2, MDCK) to calibrate and validate computational models of intestinal absorption or blood-brain barrier penetration. Its distinct PSA of 38.3 Ų also makes it a valuable data point for refining predictive algorithms for CNS drug-likeness.

Agrochemical and Pesticide Discovery: A Valuable Intermediate for Exploring Selective Cholinesterase Inhibition

The compound's structural kinship to known carbamate insecticides like Metolcarb positions it as a strategic intermediate for synthesizing novel agrochemicals [3]. The 3-ethyl substitution provides a unique steric and lipophilic profile that can be leveraged to design analogs with improved selectivity for insect vs. mammalian acetylcholinesterase (AChE) or with altered environmental fate profiles. Researchers can use this scaffold to generate focused libraries aimed at discovering next-generation pesticides with enhanced safety margins or targeted pest spectrum.

Organic and Synthetic Chemistry: A Versatile Building Block for Generating Diverse Carbamate-Containing Molecular Libraries

As a stable, pre-formed carbamate ester, Methyl N-(3-ethylphenyl)carbamate is a convenient building block for parallel synthesis and medicinal chemistry programs. Its methyl ester can be hydrolyzed to the corresponding carbamic acid or converted to other esters (e.g., ethyl, isopropyl) to modulate lipophilicity and stability . Furthermore, the aromatic ring can undergo further functionalization (e.g., nitration, halogenation) to generate a diverse array of 3-ethylphenyl carbamate derivatives, enabling rapid exploration of chemical space around this privileged scaffold for various biological targets.

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